Cas no 52628-62-3 (Dehydroadynerigenin digitaloside)
Dehydroadynerigenin digitaloside Chemical and Physical Properties
Names and Identifiers
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- Carda-16,20(22)-dienolide, 3-[(6-deoxy-3-O-methyl-b-D-galactopyranosyl)oxy]-8,14-epoxy-, (3b,5b)-
- Dehydroadynerigenin digitaloside
- Carda-16,20(22)-dienolide,3-[(6-deoxy-3-O-methyl-b-D-galactopyranosyl)oxy]-8,14-epoxy-, (3b,5b)-
- Carda-16,20(22)-dienolide,3-[(6-deoxy-3-O-methyl-b-D-galactopyranosyl)oxy]-8,14-epoxy-, (3b,5b...
- [ "" ]
- 9319AF
- AKOS040761587
- 3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
- 52628-62-3
- FS-9297
- HY-N3704
- CS-0024088
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- Inchi: 1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
- InChI Key: VCVUOYGJEFVXDV-YBQUAYIVSA-N
- SMILES: O1[C@]23CC=C(C4=CC(=O)OC4)[C@@]2(C)CC[C@@H]2[C@@]4(C)CC[C@@H](C[C@H]4CC[C@@]132)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)OC)O
Computed Properties
- Exact Mass: 530.28800
- Monoisotopic Mass: 530.28796829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 4
- Complexity: 1090
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 12
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- XLogP3: 2
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 711.4±60.0 °C at 760 mmHg
- Flash Point: 231.8±26.4 °C
- PSA: 106.98000
- LogP: 3.19080
- Vapor Pressure: 0.0±5.2 mmHg at 25°C
Dehydroadynerigenin digitaloside Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Dehydroadynerigenin digitaloside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3791-1 mg |
Dehydroadynerigenin digitaloside |
52628-62-3 | 1mg |
¥2915.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN3791-5mg |
Dehydroadynerigenin digitaloside |
52628-62-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN3791-5 mg |
Dehydroadynerigenin digitaloside |
52628-62-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN3791-1 mL * 10 mM (in DMSO) |
Dehydroadynerigenin digitaloside |
52628-62-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
| A2B Chem LLC | AG28305-5mg |
Dehydroadynerigenin digitaloside |
52628-62-3 | 97.0% | 5mg |
$719.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3791-1 ml * 10 mm |
Dehydroadynerigenin digitaloside |
52628-62-3 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 |
Dehydroadynerigenin digitaloside Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Dehydroadynerigenin digitaloside
Introduction to Dehydroadynerigenin Digitaloside (CAS No: 52628-62-3)
Dehydroadynerigenin digitaloside, a compound with the chemical identifier CAS No: 52628-62-3, is a naturally occurring glycoside that has garnered significant attention in the field of pharmaceutical research and development. This compound, derived from the plant species Adonis aestivalis, belongs to the family Ranunculaceae and has been studied for its potential therapeutic properties. The structural complexity and unique chemical profile of Dehydroadynerigenin digitaloside make it a subject of intense interest among scientists exploring novel bioactive molecules.
The molecular structure of Dehydroadynerigenin digitaloside consists of a dehydroxyated adynerigenin aglycone moiety linked to a sugar moiety, typically glucose or rhamnose, through an glycosidic bond. This structural arrangement contributes to its distinctive pharmacological properties, which have been the focus of numerous preclinical and clinical studies. The compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects, making it a promising candidate for the development of new therapeutic agents.
In recent years, the pharmacological significance of Dehydroadynerigenin digitaloside has been further elucidated through advanced spectroscopic techniques and molecular modeling studies. These investigations have revealed that the compound interacts with specific biological targets, such as enzymes and receptors, modulating cellular processes at the molecular level. For instance, studies have demonstrated that Dehydroadynerigenin digitaloside can inhibit the activity of certain inflammatory mediators, thereby reducing inflammation and associated pathological conditions.
The cardioprotective potential of Dehydroadynerigenin digitaloside has been particularly well-documented in experimental models of heart disease. Research indicates that this compound can protect against ischemia-reperfusion injury by mitigating oxidative stress and preventing mitochondrial dysfunction. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in cardiomyocyte survival and protection. Such findings have positioned Dehydroadynerigenin digitaloside as a candidate for the development of novel cardiovascular therapeutics.
Beyond its cardiovascular benefits, Dehydroadynerigenin digitaloside has shown promise in other therapeutic areas. Antioxidant properties have been observed in various cell culture and animal models, suggesting its potential use in combating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, preliminary studies have explored its role in modulating immune responses, indicating possible applications in immunomodulatory therapies.
The synthesis and purification of Dehydroadynerigenin digitaloside present unique challenges due to its complex structure. However, advancements in synthetic chemistry have enabled more efficient production methods, allowing for larger-scale studies. These improvements have facilitated detailed pharmacokinetic and toxicological assessments, which are crucial for evaluating the safety and efficacy of this compound in clinical settings.
Recent clinical trials have begun to explore the therapeutic potential of Dehydroadynerigenin digitaloside in human populations. Early results are promising, with evidence suggesting that it can ameliorate symptoms associated with chronic inflammatory conditions and cardiovascular diseases. These findings underscore the importance of continued research into this compound and highlight its potential as a valuable therapeutic option.
The future direction of research on Dehydroadynerigenin digitaloside is likely to focus on optimizing its pharmacological profile and exploring novel delivery systems. By enhancing bioavailability and targeting specific disease pathways more effectively, this compound could become an integral part of future treatment strategies. Collaborative efforts between academia and industry are essential to translate these findings into tangible clinical benefits for patients worldwide.
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